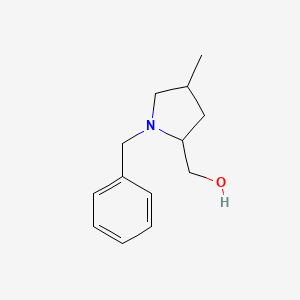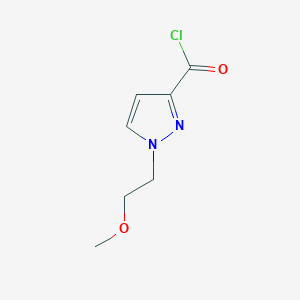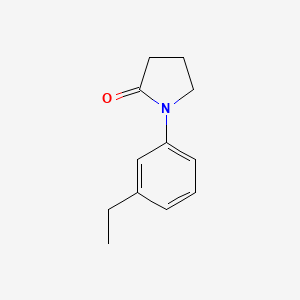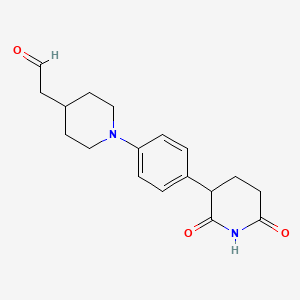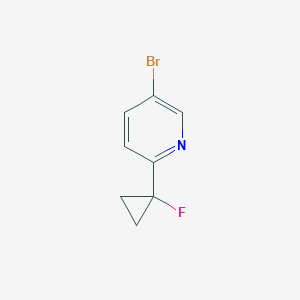
5-Bromo-2-(1-fluorocyclopropyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(1-fluorocyclopropyl)pyridine is a halogenated pyridine derivative This compound features a bromine atom at the 5-position and a fluorocyclopropyl group at the 2-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a brominated pyridine with a fluorocyclopropyl boronic acid under palladium catalysis . This reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures.
Industrial Production Methods
Industrial production of 5-Bromo-2-(1-fluorocyclopropyl)pyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(1-fluorocyclopropyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.
Oxidation and Reduction: The pyridine ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions typically involve the use of a base and a solvent, such as ethanol or tetrahydrofuran.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases, such as potassium carbonate, are commonly used. Solvents like dimethylformamide or toluene are employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromo-2-(1-fluorocyclopropyl)pyridine has several scientific research applications:
Materials Science: The compound is used as a building block for semiconductors and organic light-emitting diodes (OLEDs) due to its aromaticity and electron deficiency.
Organic Synthesis: It is employed in the synthesis of heteroaromatic and aniline derivatives, which are potent ligands for various biological targets.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(1-fluorocyclopropyl)pyridine depends on its specific application. In pharmaceuticals, the compound may act by inhibiting specific enzymes or receptors. For example, as an inhibitor of neuropeptide Y receptor Y5, it binds to the receptor and prevents its activation, thereby modulating physiological processes such as appetite and stress response . The molecular targets and pathways involved vary based on the specific biological activity being targeted.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-fluoropyridine: Similar in structure but lacks the fluorocyclopropyl group.
2-Bromo-6-(1-fluorocyclopropyl)pyridine: Similar but with different substitution positions.
5-Bromo-2-(trifluoromethyl)pyridine: Contains a trifluoromethyl group instead of a fluorocyclopropyl group.
Uniqueness
5-Bromo-2-(1-fluorocyclopropyl)pyridine is unique due to the presence of both bromine and fluorocyclopropyl groups, which confer distinct reactivity and properties. The fluorocyclopropyl group enhances the compound’s electron-withdrawing ability, making it a valuable building block for various applications.
Properties
CAS No. |
1936113-44-8 |
|---|---|
Molecular Formula |
C8H7BrFN |
Molecular Weight |
216.05 g/mol |
IUPAC Name |
5-bromo-2-(1-fluorocyclopropyl)pyridine |
InChI |
InChI=1S/C8H7BrFN/c9-6-1-2-7(11-5-6)8(10)3-4-8/h1-2,5H,3-4H2 |
InChI Key |
IBELEMBFMLSKAK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=NC=C(C=C2)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



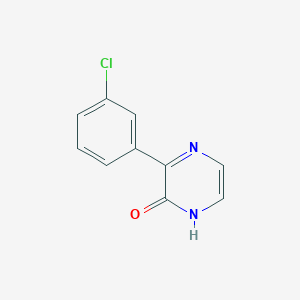
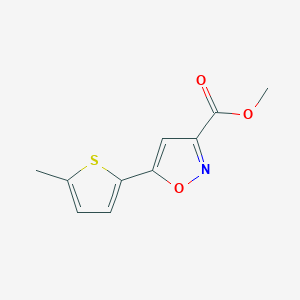
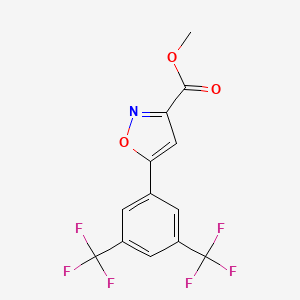
![Ethyl 3-[(2-Isopropyl-4-methyl-3-pyridyl)amino]-2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate](/img/structure/B13693560.png)
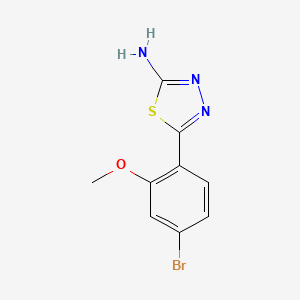
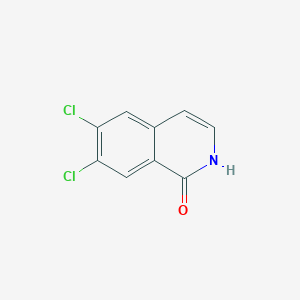


![6-(Cbz-amino)-1-oxaspiro[2.5]octane](/img/structure/B13693593.png)
